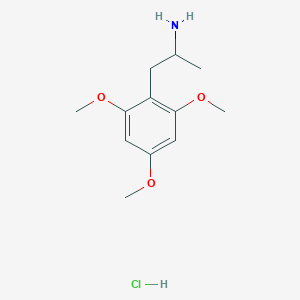

1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves regiospecific syntheses, as seen in the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane . Although the exact synthesis of 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride is not detailed, similar synthetic routes could potentially be applied, involving the use of amines and chloro ketones as precursors .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been characterized using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction . These methods could be employed to determine the structure of this compound, providing information on bond lengths, angles, and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, such as the reaction of α-chloro ketone with primary amines to yield N-substituted amides . This suggests that this compound could also undergo reactions with nucleophiles, leading to the formation of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their psychotomimetic potency and pharmacokinetic profiles . Additionally, the electronic properties such as HOMO and LUMO energies, as well as the first hyperpolarizability, have been reported for structurally similar molecules . These studies provide a foundation for predicting the properties of this compound, such as its potential biological activity and its electronic characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- The reaction of amines with α-chloro ketones, including those related to 1-(2,4,6-Trimethoxyphenyl)propan-2-amine, results in N-substituted propionamides, which are useful in synthesizing various organic compounds (Yadigarov et al., 2009).

Materials Science and Nanotechnology

- The 2,4,6-Trimethoxyphenyl group has been used in the synthesis of silacyclohexanones and (4-silacyclohexan-1-yl)amines, which serve as versatile building blocks for the synthesis of complex molecules (Fischer et al., 2014).

Organic Chemistry and Catalysis

- In organic synthesis, the reaction of 2,4,6-Trimethoxyphenyllithium with carbonates forms compounds like tris(2,4,6-trimethoxyphenyl)methanol, which have applications in the development of new synthetic methodologies (Wada et al., 1997).

- The Trimethoxyphenyl (TMP) iodonium(III) acetate is an effective arylation reagent for hydroxylamines, creating various aniline derivatives important for the synthesis of organic molecules (Kikushima et al., 2022).

Analytical Chemistry

- Modified carbon nanotubes using 3-(trimethoxysilyl)propan-1-amine have been developed for the extraction and analysis of environmental samples, demonstrating the role of trimethoxyphenyl compounds in enhancing analytical methods (Bagheri et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride, also known as 2,4,6-Trimethoxyamphetamine, are serotonin receptors such as the 5HT2A receptor and dopamine receptors . These receptors play a crucial role in regulating mood, cognition, and perception.

Mode of Action

This compound acts as an agonist at its target receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin and dopamine. This action likely underlies the psychedelic effects of these compounds .

Result of Action

The activation of serotonin and dopamine receptors by this compound can lead to a range of molecular and cellular effects. These may include altered neuronal firing rates, changes in gene expression, and modulation of synaptic plasticity. At the behavioral level, these changes can manifest as alterations in mood, perception, and cognition .

Eigenschaften

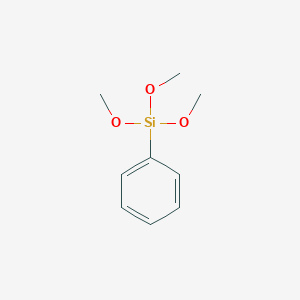

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4;/h6-8H,5,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIHNGCKJFYVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1OC)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504838 | |

| Record name | 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23815-74-9 | |

| Record name | 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-6 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUS8DNG6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)

![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)